3-methylbenzenesulfonyl chloride CAS number and synonyms
3-methylbenzenesulfonyl chloride CAS number and synonyms
An In-depth Technical Guide to 3-methylbenzenesulfonyl chloride
Executive Summary: This whitepaper provides a comprehensive technical overview of 3-methylbenzenesulfonyl chloride (CAS No. 1899-93-0), a pivotal reagent in organic synthesis and pharmaceutical development. The guide covers its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in the formation of sulfonamides. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights, emphasizing safe handling protocols and the rationale behind its synthetic utility.
Chemical Identity and Core Properties
3-methylbenzenesulfonyl chloride, also widely known as m-toluenesulfonyl chloride, is an organosulfur compound that serves as a fundamental building block in synthetic chemistry. Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group attached to a toluene backbone. This reactivity makes it an excellent electrophile for introducing the m-tolylsulfonyl group into various molecular scaffolds.
Identification and Nomenclature
A clear identification is crucial for regulatory compliance and scientific accuracy. The compound is recognized by several names and identifiers, summarized below.
Table 1: Chemical Identifiers for 3-methylbenzenesulfonyl chloride
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1899-93-0 | [1] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Linear Formula | CH₃C₆H₄SO₂Cl | |
| IUPAC Name | 3-methylbenzenesulfonyl chloride | [1] |
| Common Synonyms | m-Toluenesulfonyl chloride, 3-Toluenesulfonyl chloride, m-tolylsulfonyl chloride, Toluene-3-sulfonyl chloride | [1] |
| EC Number | 628-747-3 | [1] |
| PubChem CID | 2734595 |[1] |
Physicochemical Properties
The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions.
Table 2: Physicochemical Data for 3-methylbenzenesulfonyl chloride
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 190.65 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 134 °C at 10 mmHg | |
| Density | 1.314 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5490 | |
Synthesis and Manufacturing Insights
The synthesis of aryl sulfonyl chlorides is a well-established process in industrial and laboratory settings. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and direct laboratory-scale method involves the chlorination of the corresponding sulfonic acid or its salt. An alternative approach is the direct chlorosulfonation of the aromatic ring.
General Synthesis Workflow
The transformation of a sulfonic acid to a sulfonyl chloride is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The rationale for using these reagents is their ability to efficiently replace the hydroxyl group of the sulfonic acid with a chloride ion, producing volatile byproducts that are easily removed.
Caption: General workflow for the synthesis of 3-methylbenzenesulfonyl chloride.
Experimental Protocol: Synthesis via Chlorination
This protocol describes a representative lab-scale synthesis from m-toluenesulfonic acid.
Objective: To synthesize 3-methylbenzenesulfonyl chloride from m-toluenesulfonic acid using thionyl chloride.
Materials:
-
m-Toluenesulfonic acid
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene
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Ice bath
-
Standard reflux apparatus with a gas outlet to a scrubber (for HCl and SO₂ gas)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen). Connect the gas outlet to a trap containing a sodium hydroxide solution to neutralize acidic gases.
-
Reaction Mixture: To the flask, add m-toluenesulfonic acid (1.0 eq) and anhydrous toluene. Begin stirring to form a slurry.
-
Addition of Reagent: Slowly add thionyl chloride (1.5 eq) to the slurry at room temperature. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation (e.g., at ~134 °C/10 mmHg) to yield pure 3-methylbenzenesulfonyl chloride as a clear liquid.
Self-Validating System: The purity of the final product can be confirmed by comparing its refractive index and boiling point to literature values. Further validation can be achieved through spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the structural integrity.
Applications in Pharmaceutical Research and Development
3-methylbenzenesulfonyl chloride is a cornerstone reagent, primarily for the synthesis of sulfonamides and sulfonate esters. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and kinase inhibitors.
Synthesis of Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is a highly efficient and reliable method for forming a stable sulfonamide bond.[3][4] The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. This reaction typically proceeds rapidly under mild conditions.
Caption: Reaction pathway for the formation of sulfonamides.
Causality in Experimental Choice: The use of a base (e.g., pyridine or triethylamine) is common in these reactions. Its purpose is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Documented Applications
The versatility of 3-methylbenzenesulfonyl chloride is demonstrated by its use as a key reactant in the synthesis of various biologically active molecules. These include:
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Kinase Inhibitors: Phenyl-pyrazolylamine-based derivatives developed as FLT3 kinase inhibitors.
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Epigenetic Modulators: Isoindoline-5-propenehydroxamates designed as histone deacetylase (HDAC) inhibitors.
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Signal Transduction Inhibitors: Small molecule ligands targeting the Stat3 SH2 domain.
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Antibacterial Agents: Novel aryldisulfonamides with demonstrated antibacterial activity.
-
Metabolic Disease Therapeutics: Quinazoline analogs for the potential treatment of Gaucher disease.
Safety, Handling, and Storage
Due to its reactivity, 3-methylbenzenesulfonyl chloride is classified as a hazardous substance and requires careful handling to ensure personnel safety.
Hazard Identification
The compound is corrosive and moisture-sensitive. Its GHS classification underscores the primary risks associated with its handling.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |
| Pictogram | GHS05 | Corrosion | [1] |
| Signal Word | Danger | - |[1] |
Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls:
-
Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile or neoprene). Ensure gloves are inspected prior to use.
-
Respiratory Protection: If ventilation is inadequate, use a full-face respirator with appropriate cartridges for acid gases and organic vapors.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. The compound is moisture-sensitive, and contact with water can lead to decomposition, releasing corrosive HCl gas.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[5][7]
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Conclusion
3-methylbenzenesulfonyl chloride is a highly versatile and indispensable reagent for chemists in the pharmaceutical and fine chemical industries. Its well-defined reactivity, particularly in the synthesis of sulfonamides, ensures its continued importance in the development of novel therapeutic agents. While its hazardous nature demands stringent safety protocols, a thorough understanding of its properties and handling requirements enables its safe and effective use in advancing scientific research.
References
- 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 - Smolecule. Smolecule.
- m-Toluenesulfonyl chloride 97 1899-93-0 - Sigma-Aldrich. Sigma-Aldrich.
- 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem. PubChem.
- 3-(Methylsulfanyl)benzene-1-sulfonyl Chloride|CAS 60036-46-6 - Benchchem. Benchchem.
- 3-Chloro-4-methylbenzenesulfonyl chloride - SAFETY D
- 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride - AK Scientific, Inc.. AK Scientific, Inc.
- 3-Chloro-4-methylbenzenesulfonyl chloride SDS, 42413-03-6 Safety D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate.
Sources
- 1. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
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